molecular formula C17H11ClF2N4O2S2 B14132908 2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 920460-41-9

2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14132908
CAS No.: 920460-41-9
M. Wt: 440.9 g/mol
InChI Key: ROAKKGLULGKZRN-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzamide group, and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazide derivatives with chlorinating agents under controlled conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the thiadiazole ring reacts with 2,4-difluorobenzoyl chloride.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the intermediate product with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of signal transduction, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide: Shares structural similarities with other thiadiazole derivatives.

    2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: Another thiadiazole derivative with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its difluorophenyl moiety and thiadiazole ring contribute to its potential as a versatile compound in various research applications.

Properties

CAS No.

920460-41-9

Molecular Formula

C17H11ClF2N4O2S2

Molecular Weight

440.9 g/mol

IUPAC Name

2-chloro-N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H11ClF2N4O2S2/c18-11-4-2-1-3-10(11)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-6-5-9(19)7-12(13)20/h1-7H,8H2,(H,21,25)(H,22,23,26)

InChI Key

ROAKKGLULGKZRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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